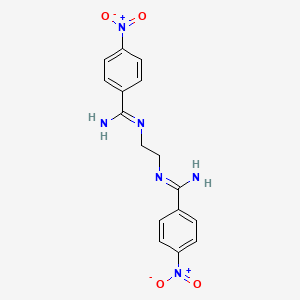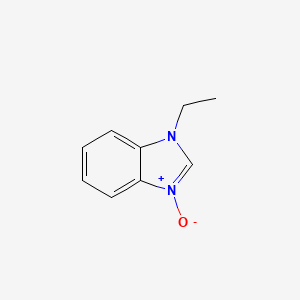
N,N'-ethane-1,2-diylbis(4-nitrobenzenecarboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of nitro groups and an imidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrophenylhydrazine to form an intermediate Schiff base. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. Oxidizing agents such as potassium permanganate are used for oxidation reactions. Solvents like ethanol and methanol are commonly employed .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives and other functionalized compounds .
Scientific Research Applications
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-nitrophenol: Shares similar nitro and amino functional groups but differs in its overall structure and properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar amino and nitro groups but has different substituents and structural features.
Uniqueness
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H16N6O4 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
N'-[2-[[amino-(4-nitrophenyl)methylidene]amino]ethyl]-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C16H16N6O4/c17-15(11-1-5-13(6-2-11)21(23)24)19-9-10-20-16(18)12-3-7-14(8-4-12)22(25)26/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
InChI Key |
AQQCTHMMJYZMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCN=C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)

![N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide](/img/structure/B12464199.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)
![4-{2-[4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-B]pyridin-11-YL)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxamide](/img/structure/B12464214.png)



![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)

![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
